

Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl undecanoate

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Compound of Interest

Compound Name: Ethyl undecanoate

Cat. No.: B1293801

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An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **Ethyl Undecanoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl undecanoate (also known as ethyl undecylate) is a fatty acid ethyl ester (FAEE) with the chemical formula $C_{13}H_{26}O_2$.^[1] It is a volatile organic compound naturally found in some alcoholic beverages like wine, rum, and brandy, as well as in fruits such as apples.^[2] **Ethyl undecanoate** is characterized by a fruity, waxy aroma and is utilized in the flavor and fragrance industry to impart creamy and fruity undertones.^{[3][4]} Beyond its use in food and perfumes, this compound serves as an emollient in cosmetic formulations and has applications in biochemical research related to lipid metabolism.^[5] Its properties are also being explored for potential use in pharmaceutical development, particularly in drug formulation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like **ethyl undecanoate**. This application note provides a detailed protocol for the GC-MS analysis of **ethyl undecanoate**, including sample preparation, instrument parameters, and data analysis.

Principle of GC-MS Analysis

The GC-MS analysis workflow involves two main stages. Initially, the gas chromatograph separates the components of a sample mixture based on their volatility and interaction with the stationary phase of the analytical column. As the separated components elute from the column, they enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of ions. These ions are then separated based on their mass-to-charge ratio (m/z), and a detector generates a mass spectrum, which serves as a chemical fingerprint for the analyte.

Experimental Protocols

A generalized protocol for the analysis of **ethyl undecanoate** in a liquid matrix is presented below. This can be adapted based on the specific sample matrix and concentration of the analyte.

1. Sample Preparation

For complex matrices, a sample cleanup and extraction step is necessary to isolate the **ethyl undecanoate** and remove interferences. Liquid-liquid extraction (LLE) is a common and effective method.

- Materials:
 - Hexane (ACS grade or higher)
 - Saturated sodium chloride (brine) solution
 - Anhydrous sodium sulfate
 - Vortex mixer
 - Centrifuge
 - Glass test tubes and pipettes
 - GC vials with inserts

- Procedure:
 - Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.
 - Add 2 mL of hexane to the tube.
 - Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the **ethyl undecanoate** into the organic phase.
 - Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
 - Carefully transfer the upper hexane layer to a clean test tube using a glass pipette.
 - To remove any residual water, pass the hexane extract through a small column containing anhydrous sodium sulfate.
 - The extract can be concentrated if necessary by gently evaporating the solvent under a stream of nitrogen.
 - Reconstitute the residue in a suitable volume of hexane (e.g., 100 μ L) and transfer to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

The following table outlines the typical instrument parameters for the GC-MS analysis of **ethyl undecanoate**. These parameters may need to be optimized for specific instruments and applications.

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode	Splitless
Injection Volume	1 µL
Injector Temperature	250 °C
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature 60 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Impact (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Mass Range	50-400 m/z
Acquisition Mode	Full Scan

Data Presentation

Quantitative Data Summary

The table below summarizes key physical and chemical properties of **ethyl undecanoate**.

Property	Value
Molecular Formula	C13H26O2
Molecular Weight	214.35 g/mol
CAS Number	627-90-7
Boiling Point	105 °C at 4 mmHg
Density	0.859 g/mL at 25 °C

Mass Spectrum and Fragmentation

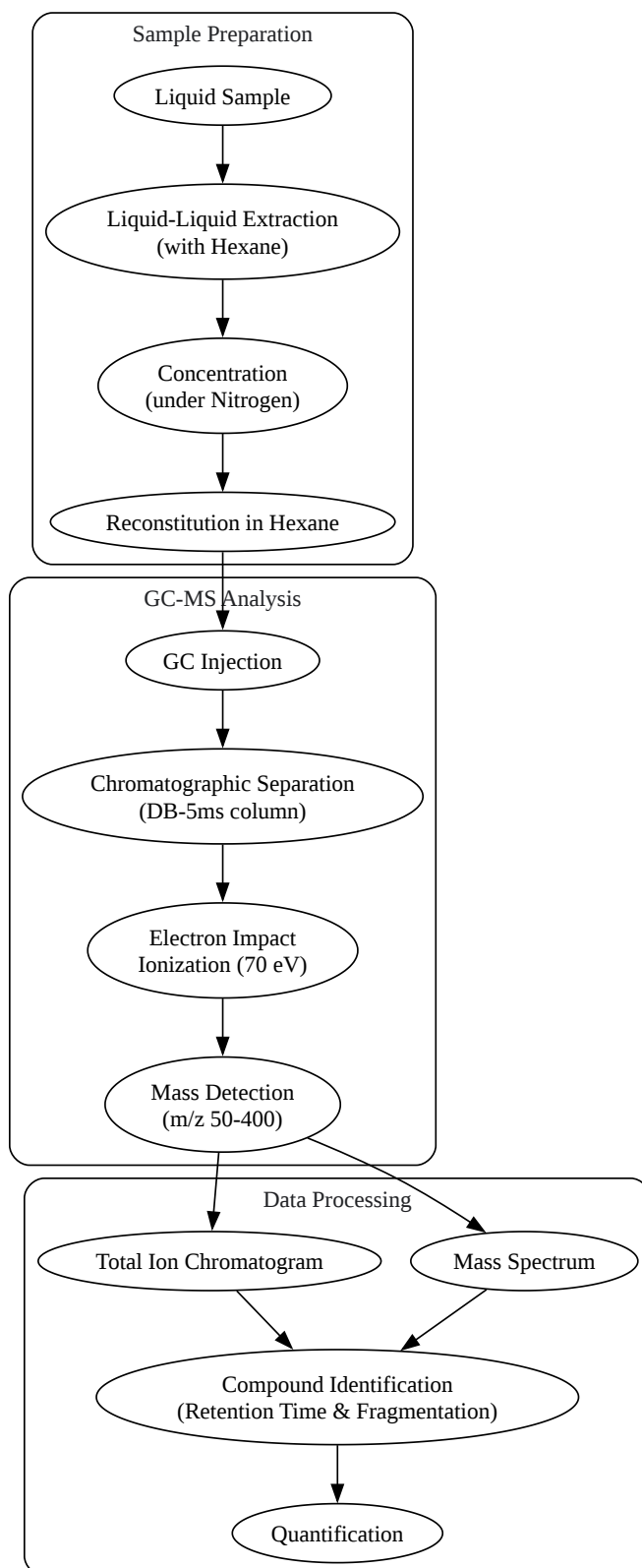
Upon electron impact ionization, **ethyl undecanoate** will produce a molecular ion peak ($[M]^+\bullet$) at m/z 214. The fragmentation pattern is characteristic of fatty acid ethyl esters. Key fragmentation pathways include:

- **McLafferty Rearrangement:** This is a characteristic fragmentation for esters, resulting in a prominent peak at m/z 88.
- **Alpha-cleavage:** Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the ethoxy group ($-OCH_2CH_3$), resulting in an ion at m/z 169.
- **Loss of Alkyl Chain Fragments:** The aliphatic chain can undergo fragmentation, leading to a series of ions separated by 14 mass units (CH_2).

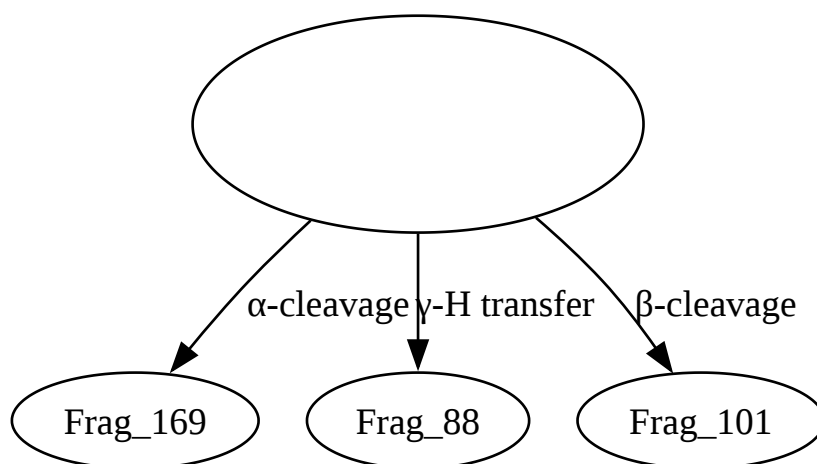
Key Fragment Ions for **Ethyl Undecanoate**:

m/z	Proposed Fragment
214	$[M]^+\bullet$ (Molecular Ion)
169	$[M - OCH_2CH_3]^+$
101	$[CH_2CH_2COOC_2H_5]^+$
88	$[CH_2=C(OH)OC_2H_5]^+\bullet$ (McLafferty rearrangement)
55	$[C_4H_7]^+$

Visualization



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